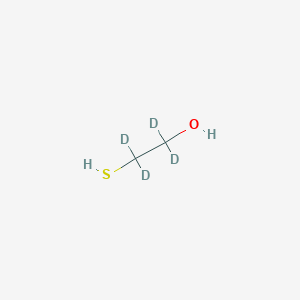

2-Mercaptoethanol-1,1,2,2-d4

Overview

Description

2-Mercaptoethanol-1,1,2,2-d4 is a chemical compound with the molecular formula C2H2D4OS and a molecular weight of 82.16 . It is used in laboratory chemicals and the synthesis of substances .

Chemical Reactions Analysis

This compound is more toxic to all tissues than ethanol but shows a marked decrease in such activity upon dilution . It can act as a biological antioxidant by scavenging hydroxyl radicals .Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid with a specific gravity/density of 1.114-1.116 . It has a boiling point of 157°C (dec.) (lit.) and a density of 1.170 g/mL at 25°C (lit.) .Scientific Research Applications

Interaction with Technetium in Plant Speciation

2-Mercaptoethanol reacts with technetium-diethylenetriaminepentaacetate (Tc-DTPA) in plant speciation procedures, indicating that earlier studies using this compound should be interpreted cautiously due to potential reactions between 2-mercaptoethanol and labile plant technetium species (Harms, Wolterbeek, & Woroniecka, 1996).

Oxidation in the Presence of Tris Buffer

2-Mercaptoethanol undergoes oxidation, particularly at high pH levels, a reaction enhanced by primary amines and tris(hydroxymethyl)aminomethane buffer. This interaction may lead to misunderstandings in studies about metabolic activity and protein oxidation (Koundal, Sawhney, & Sinha, 1983).

Enhancing Membrane Permeability in Filtration

The use of 2-mercaptoethanol in combination with ethanol cleaning significantly increases the permeability of modified poly(ether sulfone) membranes, making it beneficial for filtering larger proteins (Pieracci, Crivello, & Belfort, 2002).

Impact on DNA Extraction from Freshwater Microalgae

In DNA extraction processes, the inclusion of 2-mercaptoethanol can interfere with the integrity of DNA extracted from freshwater microalgae, suggesting that its use should be limited or adjusted in species-specific protocols (Yee, Nanda Kumar, & Muthusamy, 2018).

Thiol-Ene Coupling in Polymer Synthesis

2-Mercaptoethanol has been used in the radical addition onto oleic acid under mild conditions for the synthesis of biobased polyols, with varying experimental parameters influencing the efficiency and robustness of this thiol-ene reaction (Desroches et al., 2011).

Modulation of Cell Proliferation in Lymphocytes

2-Mercaptoethanol, as a medium supplement, affects the proliferation of lymphocytes in vitro, decreasing sister chromatid exchange frequency and enhancing cell growth in certain conditions (Aidoo et al., 1989).

Physical Properties for Industrial Design

The Antoine constants of 2-mercaptoethanol have been computed for its vapor pressure data, providing essential information for designing production projects involving this chemical (Cui Bao-yu, 2010).

Hydrogen Bonding Interactions

Studies on hydrogen bonding properties of 2-mercaptoethanol in different systems (e.g., ME–CCl4, ME–DMSO) using excess infrared absorption spectroscopy provided insights into the behavior of its functional groups in various interactions (Wang, Li, & Yu, 2009).

Safety and Hazards

2-Mercaptoethanol-1,1,2,2-d4 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible, toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 2-Mercaptoethanol-1,1,2,2-d4 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play a crucial role in various biochemical processes, including protein structure maintenance, glucose metabolism, and DNA repair .

Mode of Action

This compound interacts with its targets by breaking disulfide bonds, which can disrupt the tertiary or quaternary structure of proteins . This compound is often used in protein analysis due to its ability to unfold protein structures . It also prevents the erroneous formation of disulfide bonds between free cysteine residues in proteins .

Biochemical Pathways

It is known that this compound can interfere with protein folding and stability by reducing disulfide bonds . This can have downstream effects on various biological processes, including enzymatic reactions and signal transduction pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein structures and the prevention of erroneous disulfide bond formation . This can affect the function of proteins and potentially lead to changes in cellular processes.

properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706460 | |

| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284474-53-9 | |

| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

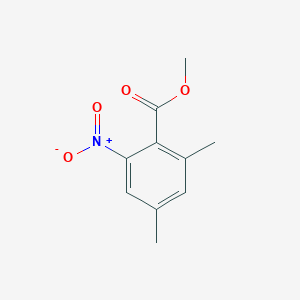

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)